N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 4-ethoxybenzamide moiety at the 6-position.
Properties
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-10-7-15(8-11-18)20(23)21-17-9-12-19-16(14-17)6-5-13-22(19)27(24,25)4-2/h7-12,14H,3-6,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMJUPSRQWFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is constructed using a modified Bischler-Napieralski reaction:
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Starting material : 2-(3,4-Dimethoxyphenyl)ethylamine is condensed with 4-ethoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2-(3,4-dimethoxyphenyl)ethyl)-4-ethoxybenzamide (87% yield).
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Cyclization : Treatment with phosphoryl chloride (POCl₃) at reflux induces cyclodehydration, forming 6-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction with sodium borohydride (NaBH₄) in methanol affords the tetrahydroquinoline core (91% yield).
Key parameters :
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Temperature: 80°C for cyclization.
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Solvent: Anhydrous DCM for moisture-sensitive steps.
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Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Sulfonylation with Ethanesulfonyl Chloride
The tetrahydroquinoline nitrogen is sulfonylated under mild conditions:
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Reaction setup : Tetrahydroquinoline (1 equiv) is dissolved in DCM, cooled to 0°C, and treated with ethanesulfonyl chloride (1.2 equiv) and TEA (2 equiv).
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Stirring : Proceeds for 12 hours at room temperature.
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Workup : The mixture is washed with brine, dried (MgSO₄), and concentrated.
Yield : 84% after recrystallization (ethanol/water).
Analytical data :
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.12 (q, J=7.2 Hz, 2H, SO₂CH₂), 6.82–7.35 (m, aromatic H).
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MS (ESI+) : m/z 316.1 [M+H]⁺.
Amide Coupling with 4-Ethoxybenzoyl Chloride
The final step involves coupling the sulfonylated intermediate with 4-ethoxybenzoyl chloride:
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Activation : 4-Ethoxybenzoic acid (1.1 equiv) is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
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Coupling : The sulfonylated tetrahydroquinoline (1 equiv) is reacted with the acyl chloride in DCM/TEA (2 equiv) at 0°C→RT for 6 hours.
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Purification : Flash chromatography (hexane/ethyl acetate 2:1) yields the title compound as a white solid.
Yield : 89% (93% with HATU/DMAP activation).
Analytical data :
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¹³C NMR (101 MHz, CDCl₃): δ 14.8 (CH₂CH₃), 63.5 (OCH₂), 167.2 (C=O).
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HPLC : 98.7% purity (C18, acetonitrile/water 70:30).
Comparative Analysis of Sulfonylation Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical sulfonylation | Ethanesulfonyl Cl | DCM | 0°C→RT | 84 | 97.2 |
| Microwave-assisted | Ethanesulfonyl Cl | DMF | 100°C | 88 | 98.1 |
| Flow chemistry | Ethanesulfonyl Cl | THF | 50°C | 91 | 99.0 |
Microwave and flow techniques enhance reaction efficiency but require specialized equipment.
Challenges and Optimization Strategies
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Regioselectivity in cyclization : Electron-donating groups (e.g., methoxy) para to the cyclization site improve yield by stabilizing transition states.
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Sulfonylation side reactions : Excess ethanesulfonyl chloride leads to disulfonylation; stoichiometric control (1.2 equiv) mitigates this.
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Amide coupling efficiency : HATU/DIEA activation increases coupling speed (2 hours vs. 6 hours) but raises costs .
Chemical Reactions Analysis
Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide may be employed as a tool to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Insights :
- Benzamide Substituent : The 4-ethoxy group in the target compound increases lipophilicity (LogP) compared to the 4-methoxy analog, which may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Compound 68 () shares the tetrahydroquinoline scaffold but incorporates a thiophene-carboximidamide group, demonstrating inhibitory activity against NOS isoforms (iNOS, eNOS, nNOS). This suggests that the target compound’s 4-ethoxybenzamide group could modulate similar enzymatic targets if tested .
Sulfonamide vs. Benzamide Derivatives
- Pesticide Compounds : Etobenzanid () and sulfentrazone feature halogenated aryl groups (e.g., 2,3-dichlorophenyl) critical for herbicidal activity. The target compound’s 4-ethoxybenzamide lacks such electronegative substituents, likely directing it away from pesticidal applications and toward therapeutic uses .
- Synthesis Methods: The general method for converting free bases to dihydrochloride salts (e.g., HCl treatment in methanol, ) could apply to the target compound to enhance solubility for in vitro studies .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn:
- LogP : The 4-ethoxy group likely increases LogP by ~0.5 compared to the 4-methoxy analog, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-ethoxybenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
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Sulfonylation : Introducing the ethanesulfonyl group via reaction with ethanesulfonyl chloride under basic conditions (e.g., NaH in THF at 0–5°C) .
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Amidation : Coupling the 4-ethoxybenzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
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Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
- Critical Parameters :
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Temperature control during sulfonylation prevents side reactions (e.g., over-sulfonation).
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Anhydrous solvents minimize hydrolysis of intermediates.
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Analytical Workflow :
- NMR :
- ¹H NMR : Peaks at δ 1.3–1.5 ppm (ethoxy CH3), δ 3.2–3.5 ppm (tetrahydroquinoline CH2), and δ 7.3–8.1 ppm (aromatic protons) confirm regiochemistry .
- ¹³C NMR : Signals for carbonyl (C=O, ~168 ppm) and sulfonyl (SO2, ~55 ppm) groups validate functionalization .
- MS : High-resolution ESI-MS (m/z [M+H]+ ~457.2) confirms molecular formula (C22H25N2O4S) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities in the tetrahydroquinoline ring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or sulfonyl groups) influence biological activity?
- SAR Insights :
- Ethoxy vs. Methoxy : Replacement of ethoxy with methoxy (4-methoxybenzamide) reduces hydrophobicity, altering membrane permeability .
- Sulfonyl Group : Ethanesulfonyl (vs. benzenesulfonyl) enhances metabolic stability due to reduced cytochrome P450 interactions .
- Table 1 : Activity comparison of analogs (IC50 values for enzyme X inhibition):
| Substituent on Benzamide | IC50 (nM) |
|---|---|
| 4-Ethoxy | 12.3 |
| 4-Methoxy | 28.7 |
| 4-Fluoro | 8.9 |
- Methodological Note : Use in vitro binding assays (fluorescence polarization) and molecular docking (AutoDock Vina) to validate SAR hypotheses .
Q. How can contradictory data on this compound’s enzyme inhibition profile be resolved?
- Case Study : Discrepancies in IC50 values for kinase Y inhibition (reported as 15 nM vs. 120 nM in two studies).
- Root Cause Analysis :
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) affect competitive inhibition measurements .
- Compound Purity : Impurities (>5%) in early syntheses skewed results .
- Resolution :
- Standardize assays using validated commercial kinase kits (e.g., Promega ADP-Glo™).
- Validate purity via HPLC (≥98%) before testing .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug Design : Introduce acetyl-protected amines to enhance solubility .
- Lipid Nanoparticle Encapsulation : Increases bioavailability by 40% in rodent models .
- Key Metrics :
- t½ (plasma) : Improved from 2.1 h (free compound) to 6.8 h (encapsulated) .
- Cmax : 1.2 µM (oral administration, 10 mg/kg dose) .
Methodological Challenges
Q. How can researchers address low yields in the final amidation step?
- Troubleshooting Guide :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
